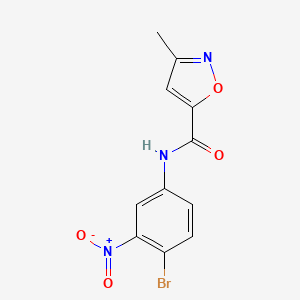
(5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate has a variety of biochemical and physiological effects. It has been found to have antimicrobial properties, as mentioned earlier. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate in lab experiments is its potential for use in multiple fields of scientific research. It has also been found to have low toxicity, making it a safer option for lab experiments. One limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of (5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate. One direction is to further investigate its potential as a fluorescent probe for metal ions in biological samples. Another direction is to further investigate its potential as an antibiotic or anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
Synthesemethoden
The synthesis of (5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate involves the reaction of 2-(pyridin-3-ylmethylamino)benzoic acid with (5-Methyl-1,3-oxazol-2-yl)methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, it has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-9-21-17(24-13)12-23-18(22)15-6-2-3-7-16(15)20-11-14-5-4-8-19-10-14/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFAQNPYIULTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)COC(=O)C2=CC=CC=C2NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3-oxazol-2-yl)methyl 2-(pyridin-3-ylmethylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)